1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-4-cyclopropyl-3-(furan-2-yl)-1H-1,2,4-triazol-5(4H)-one
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Description
1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-4-cyclopropyl-3-(furan-2-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C23H26N4O3 and its molecular weight is 406.486. The purity is usually 95%.
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Scientific Research Applications
Spectral Characterization and Structural Insights
Oxazol-5(4H)-ones, with structural similarities to the chemical , have been explored for their spectral properties. The investigation into compounds containing a furan and/or benzene ring in conjugation with the azlactone system, using IR and NMR spectroscopy, revealed intricate details about their spectral characteristics. This research offers insights into the behavior of such compounds under different conditions, which can be foundational for understanding the properties of complex molecules like 1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-4-cyclopropyl-3-(furan-2-yl)-1H-1,2,4-triazol-5(4H)-one (Palcut, 2005).
Synthesis of Novel Derivatives
The chemical framework of the compound allows for the synthesis of novel derivatives, as illustrated by the precursor Sodium 3-(furan-2-yl)-3-oxoprop-1-en-1-olate. This precursor facilitates the creation of various fused heterocyclic ring systems, contributing to the development of new pharmacological agents and materials with potentially unique properties (Mostafa & Nada, 2015).
Molecular Structure Analysis
The detailed molecular structure analysis of similar compounds, through methods such as X-ray crystallography, provides essential data for understanding the conformation and reactivity of such molecules. This knowledge is crucial for the design and development of compounds with desired characteristics and functions, offering a pathway for the creation of targeted applications in various scientific fields (Ahmed et al., 2016).
Reactivity and Applications in Synthesis
The compound's structure also opens avenues for exploring its reactivity with different chemical agents, providing a basis for synthesizing new chemical entities. Such studies can lead to the development of innovative materials and drugs, expanding the scope of its applications in scientific research (Reddy et al., 2012).
Antibacterial and Antioxidant Activities
Research into compounds with similar structural motifs has shown promising antibacterial, antiurease, and antioxidant activities. These findings suggest potential applications of this compound in the development of new therapeutic agents, highlighting the importance of such compounds in medicinal chemistry and pharmacology (Sokmen et al., 2014).
Properties
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-cyclopropyl-5-(furan-2-yl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c28-21(25-12-10-18(11-13-25)15-17-5-2-1-3-6-17)16-26-23(29)27(19-8-9-19)22(24-26)20-7-4-14-30-20/h1-7,14,18-19H,8-13,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUYGSQKDNZFIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CC(=O)N3CCC(CC3)CC4=CC=CC=C4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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